![molecular formula C19H19BrN2O3S B2637342 (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865174-19-2](/img/structure/B2637342.png)

(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

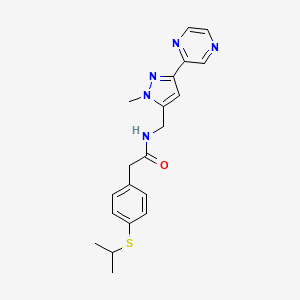

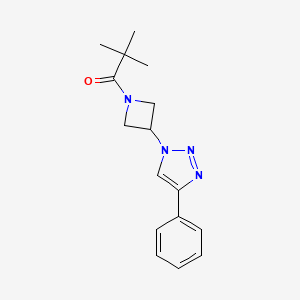

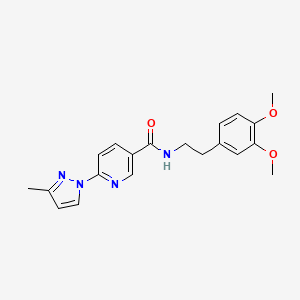

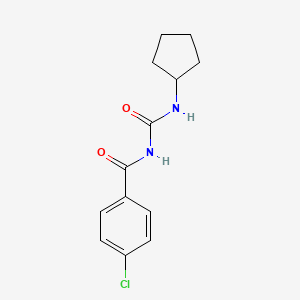

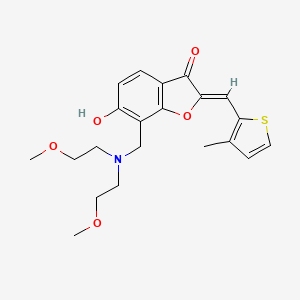

Benzothiazole and its derivatives are a class of heterocyclic compounds with a wide range of therapeutic applications . They have been found to possess various biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method is the copper (I) catalyzed azide-alkyne cycloaddition reaction . The structure of the synthesized derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in the formation (synthesis) of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .Wissenschaftliche Forschungsanwendungen

Benzothiazoles in Medicinal Chemistry

Benzothiazoles and their derivatives are recognized for a wide range of biological activities, making them subjects of interest in medicinal chemistry. The compound mentioned falls within the category of benzothiazoles, which are known for their diverse pharmacological properties.

Therapeutic Potential and Biological Activities

Synthetic Procedures and Biological Interest

Benzothiazoles and their derivatives, such as 2-guanidinobenzazoles, exhibit a variety of pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via mechanisms like angiogenesis and apoptosis. These compounds have been synthesized through various methods and functionalized with different moieties to explore their therapeutic potential (Rosales-Hernández et al., 2022).

Structural Activity Relationship

The benzothiazole scaffold is crucial in developing chemotherapeutic agents. Modifications in the benzothiazole structure have led to compounds with antimicrobial, anti-inflammatory, antidiabetic, and antitumor activities. This underscores the importance of the benzothiazole nucleus in drug discovery, providing a template for the development of new chemical entities with enhanced biological activities (Kamal et al., 2015).

Biological Functions and Structural Biology

The exploration of autophagy-related proteins in Plasmodium falciparum has highlighted the potential of benzothiazole derivatives as novel antimalarial drugs. The study of compounds inhibiting the PfAtg8-PfAtg3 protein-protein interaction, including specific benzothiazole derivatives, reveals an under-explored avenue for antimalarial drug design (Usman et al., 2023).

Synthesis and Biological Importance

The synthesis of benzothiazoles, including those fused with thiazole and thiazine rings, has been linked to significant anti-inflammatory and antioxidant activities. These findings suggest that benzothiazole derivatives could serve as templates for developing new anti-inflammatory and antioxidant agents, further emphasizing their medicinal chemistry significance (Raut et al., 2020).

Wirkmechanismus

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. For example, some benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which makes them potential candidates for the treatment of Alzheimer’s disease .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O3S/c1-3-25-11-10-22-16-9-8-13(24-2)12-17(16)26-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTNUWAXXMLKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)

![2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline](/img/structure/B2637263.png)

![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)

![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)

![N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2637282.png)